molecular formula C20H14N2O6 B3614580 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B3614580
M. Wt: 378.3 g/mol
InChI Key: NWNQHEUXJGTSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves the inhibition of this compound, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. The inhibition of this compound by this compound leads to the activation of various signaling pathways that are involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its inhibition of this compound. The compound has been found to regulate various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Additionally, this compound has been found to modulate the activity of various signaling pathways that are involved in the regulation of cell survival, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one in lab experiments include its potent inhibitory activity against this compound, which makes it an ideal tool for studying the role of this compound in various cellular processes. Additionally, the compound has been shown to have low toxicity in vitro, which makes it a safe tool for studying the effects of this compound inhibition in cell culture models.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has been found to have poor bioavailability in vivo, which can limit its potential therapeutic applications.

Future Directions

1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has shown great potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. Future research directions could focus on the development of more potent and selective this compound inhibitors that have improved bioavailability and pharmacokinetic properties. Additionally, the therapeutic potential of this compound could be further explored in animal models of disease to evaluate its efficacy and safety in vivo. Finally, the compound could be used as a tool for studying the role of this compound in various cellular processes, which could lead to a better understanding of the pathogenesis of various diseases.

Scientific Research Applications

1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. The compound has been found to be a potent inhibitor of this compound, which is a key regulator of various signaling pathways that are involved in the pathogenesis of these diseases.

properties

IUPAC Name

7-(3-methoxyphenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c1-26-13-5-4-6-14(11-13)27-17-9-12(22(24)25)10-18-19(17)20(23)21-15-7-2-3-8-16(15)28-18/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNQHEUXJGTSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 3
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 4
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 5
Reactant of Route 5
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
Reactant of Route 6
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.